molecular formula C24H24N2O4S2 B2989754 N-(2-benzoyl-4-methylphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide CAS No. 899732-03-7

N-(2-benzoyl-4-methylphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2989754
CAS No.: 899732-03-7
M. Wt: 468.59
InChI Key: NDEOMBAIEWVKQO-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-methylphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H24N2O4S2 and its molecular weight is 468.59. The purity is usually 95%.
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Scientific Research Applications

Novel Piperidine Derivatives and Anti-acetylcholinesterase Activity

A study on a series of piperidine derivatives, including structures related to N-(2-benzoyl-4-methylphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide, highlighted their synthesis and evaluation for anti-acetylcholinesterase (AChE) activity. The research demonstrated that substituting the benzamide with a bulky moiety significantly increased activity, suggesting the importance of the nitrogen atom's basic quality in piperidine derivatives for enhanced activity. These findings indicate potential applications in developing antidementia agents due to their marked increase in acetylcholine content in animal models (Sugimoto et al., 1990).

Heterocyclic Compound Synthesis

Another study focused on the one-pot reaction of benzylidenemalononitrile, N-methyl-2-thiocarbamoylacetamide, and ω-bromoacetophenone, leading to the synthesis of various heterocyclic compounds, demonstrating the chemical versatility and potential for creating diverse pharmacologically active molecules (Krauze et al., 2007).

Metal Complex Synthesis for Antibacterial Activity

Research on the synthesis of metal complexes using new benzamides derived from piperidine revealed their structural features and evaluated their in vitro antibacterial activity. The study found that copper complexes exhibited better antibacterial activities than the free ligands, suggesting applications in developing new antibacterial agents (Khatiwora et al., 2013).

Pharmacological Characterization of Piperidine Derivatives

A pharmacological study characterized a novel κ-opioid receptor antagonist derived from a piperidine structure, highlighting its high affinity and selectivity. This research suggests potential therapeutic applications in treating depression and addiction disorders, given the antagonist's efficacy in various animal models (Grimwood et al., 2011).

Synthesis of Benzamide Derivatives for Serotonin Receptor Agonism

The synthesis and evaluation of benzamide derivatives, including piperidine elements for serotonin 4 (5-HT4) receptor agonist activity, were investigated. These compounds showed promise as prokinetic agents with potential for gastrointestinal motility enhancement, indicating their utility in medical treatments for gastrointestinal disorders (Sonda et al., 2003).

Properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S2/c1-17-9-10-21(20(16-17)23(27)18-6-3-2-4-7-18)25-24(28)19-11-13-26(14-12-19)32(29,30)22-8-5-15-31-22/h2-10,15-16,19H,11-14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEOMBAIEWVKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.